![molecular formula C15H21IN2O2 B4439909 N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B4439909.png)
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
Overview
Description
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound characterized by the presence of an iodine atom, an isopropyl group, and a morpholine ring attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the isopropyl group and the morpholine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new halogenated compounds or other functionalized derivatives.
Scientific Research Applications
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
- N-[4-chloro-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
- N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
Uniqueness
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-11(2)13-9-12(16)3-4-14(13)17-15(19)10-18-5-7-20-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBDUPVEPKXWFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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